4-Boc-3-cyano-thiomorpholine
Overview
Description
4-Boc-3-cyano-thiomorpholine, also known as 4-Thiomorpholinecarboxylic acid, 3-cyano-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of a thiomorpholine ring, a cyano group, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
The synthesis of 4-Boc-3-cyano-thiomorpholine typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyano group.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Boc-3-cyano-thiomorpholine undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and acids (e.g., trifluoroacetic acid). Major products formed from these reactions include sulfoxides, sulfones, amines, and deprotected thiomorpholine derivatives.
Scientific Research Applications
4-Boc-3-cyano-thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of heterocyclic compounds.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Boc-3-cyano-thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles. The thiomorpholine ring can mimic the structure of natural substrates, allowing the compound to bind to specific enzymes or receptors and modulate their activity .
Comparison with Similar Compounds
Similar compounds to 4-Boc-3-cyano-thiomorpholine include:
4-Boc-3-cyano-morpholine: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-Boc-3-cyano-piperidine: Similar structure but with a six-membered ring instead of a five-membered thiomorpholine ring.
4-Boc-3-cyano-pyrrolidine: Similar structure but with a five-membered ring containing only carbon and nitrogen atoms.
The uniqueness of this compound lies in the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or carbon analogs .
Properties
IUPAC Name |
tert-butyl 3-cyanothiomorpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(12)6-11/h8H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCWHZMUAVBZNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215166 | |
Record name | 1,1-Dimethylethyl 3-cyano-4-thiomorpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954226-00-7 | |
Record name | 1,1-Dimethylethyl 3-cyano-4-thiomorpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954226-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-cyano-4-thiomorpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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